molecular formula C23H34O2 B14787235 [(10S,13S)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

[(10S,13S)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B14787235
M. Wt: 342.5 g/mol
InChI Key: TYZQYJJHKVTJMQ-WNPOZCMMSA-N
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Description

(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring systems and diverse chemical properties. The compound’s structure includes multiple chiral centers and a double bond, making it a subject of interest in stereochemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate typically involves multi-step organic reactions. The process starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the ethylidene and acetate groups. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact. The final product is typically purified using techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s stereochemistry.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: The compound’s structure is similar to certain natural products, making it useful in the study of biological pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a similar cyclopenta[a]phenanthrene core structure but differs in functional groups and biological activity.

    Steroids: Many steroids have similar ring systems but vary in their side chains and functional groups, leading to different biological effects.

    Terpenes: Some terpenes have structural similarities but are derived from different biosynthetic pathways.

Uniqueness

What sets (3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

[(10S,13S)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H34O2/c1-5-16-7-9-20-19-8-6-17-14-18(25-15(2)24)10-12-23(17,4)21(19)11-13-22(16,20)3/h5,11,17-20H,6-10,12-14H2,1-4H3/t17?,18?,19?,20?,22-,23+/m1/s1

InChI Key

TYZQYJJHKVTJMQ-WNPOZCMMSA-N

Isomeric SMILES

CC=C1CCC2[C@@]1(CC=C3C2CCC4[C@@]3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC=C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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